3-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carbaldehyde
Description
Properties
Molecular Formula |
C9H7NO2S |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
3-(4-methyl-1,3-oxazol-2-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H7NO2S/c1-6-5-12-9(10-6)7-2-3-13-8(7)4-11/h2-5H,1H3 |
InChI Key |
BBVNHRIKMSZTSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=N1)C2=C(SC=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Laboratory Synthetic Routes
Condensation and Cyclization Reactions : A common laboratory method involves the condensation of suitable precursors such as 1,4-dicarbonyl compounds with reagents like phosphorus pentasulfide (P4S10) to introduce sulfur atoms and form the thiophene ring system. This method also allows the installation of the oxazole ring via cyclization reactions involving amino alcohols or related intermediates. The aldehyde group is typically introduced at the 2-position of the thiophene ring either by directed formylation reactions or by using formylated precursors.
Van Leusen Oxazole Synthesis : The van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC) and aldehydes, is a well-established method for synthesizing oxazole rings. This method can be adapted to generate oxazole-containing molecules, including derivatives with thiophene substituents. The reaction proceeds under mild conditions, often in refluxing methanol with a base such as potassium carbonate, providing good yields and functional group tolerance. This method is eco-friendly and allows the direct construction of the oxazole ring from aldehyde precursors.
Industrial Scale Considerations
- Industrial methods are less documented but are presumed to be scale-up adaptations of the laboratory procedures. These would involve optimization of reaction parameters such as temperature, solvent choice, catalyst loading, and purification techniques to maximize yield and purity. Sulfurizing agents like phosphorus pentasulfide may be used in larger quantities with controlled addition to ensure safety and reproducibility.
Temperature: Reflux conditions (~65-80 °C in methanol) are common for van Leusen oxazole synthesis, while sulfurization steps may require controlled heating to 80-120 °C depending on reagents.
Solvents: Methanol is preferred for van Leusen reactions due to solubility and reaction efficiency. For sulfurization, solvents like toluene or chlorinated solvents may be employed for better control.
Catalysts/Base: Potassium carbonate (K2CO3) is the base of choice in van Leusen synthesis; phosphorus pentasulfide acts as a sulfurizing agent in thiophene formation.
Reaction Time: Typically ranges from 3 to 8 hours for oxazole ring formation; sulfurization steps may take longer depending on scale and reagent concentration.
| Preparation Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Van Leusen Oxazole Synthesis | TosMIC, aldehyde, K2CO3, methanol | Cycloaddition/cyclization | Mild conditions, high yield, eco-friendly | Requires aldehyde precursor |
| Sulfurization of 1,4-dicarbonyl compounds | Phosphorus pentasulfide (P4S10) | Condensation and ring closure | Efficient thiophene formation | Handling of P4S10 requires care |
| Directed Formylation | Formylating agents (e.g., Vilsmeier-Haack reagent) | Electrophilic substitution | Precise aldehyde placement | Multi-step, sensitive to conditions |
Van Leusen reactions applied to thiophene-aldehyde substrates yield oxazole derivatives in yields ranging from 61% to 90%, demonstrating good efficiency and functional group tolerance.
Sulfurization reactions using phosphorus pentasulfide typically achieve moderate to high yields (~50-80%), with reaction optimization improving purity and scalability.
Purification techniques such as recrystallization from ethanol/dioxane mixtures or chromatography yield analytically pure this compound suitable for further synthetic applications.
The preparation of this compound involves strategic synthesis of both the thiophene and oxazole rings, typically employing condensation, sulfurization, and cycloaddition reactions. The van Leusen oxazole synthesis stands out as a mild, efficient, and environmentally friendly method to construct the oxazole moiety from aldehyde precursors, including those derived from thiophene-2-carbaldehyde. Industrial scale synthesis, while less documented, likely adapts these laboratory methods with optimized conditions for yield and purity. The compound’s versatile synthetic accessibility underpins its value in medicinal chemistry and materials science research.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.
Major Products
Oxidation: 3-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carboxylic acid.
Reduction: 3-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of 3-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The oxazole and thiophene rings may facilitate binding to specific enzymes or receptors, leading to modulation of biological activities. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Substituted Thiazole and Oxazole Carbaldehydes
Compounds with analogous heterocyclic frameworks, such as thiazole- and oxazole-based carbaldehydes, share structural and functional similarities. Key examples include:
Key Observations :
- Electronic Effects : The oxazole ring in the target compound introduces electron-withdrawing character compared to thiazole derivatives, altering reactivity in nucleophilic additions or cyclization reactions.
- Biological Activity : Oxazole-thiophene hybrids may exhibit enhanced antimicrobial activity due to synergistic effects of the heterocyclic systems, as seen in related oxazole-thiourea derivatives .
- Substituent Influence: The methyl group on the oxazole (vs.
Crystallographic and Structural Insights
Crystallographic data for related compounds highlight differences in molecular packing and hydrogen-bonding networks:
- Hydrogen Bonding : Oxazole and thiophene rings often participate in C–H···O/N interactions. For example, carbaldehyde groups form weak hydrogen bonds with adjacent heteroatoms, influencing crystal stability .
- Software Tools : Structures of such compounds are typically resolved using SHELXL for refinement and ORTEP-III for visualization, ensuring accurate geometric parameterization .
Pharmacological and Industrial Relevance
- Antimicrobial Potential: The target compound’s oxazole-thiophene scaffold resembles antitubercular agents reported by Sriram et al., where oxazole derivatives showed MIC values <1 µg/mL against M. tuberculosis .
- Agrochemical Applications : Thiazole-carbaldehydes (e.g., ) are precursors in pesticide synthesis, suggesting that the target compound could be modified for similar uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
